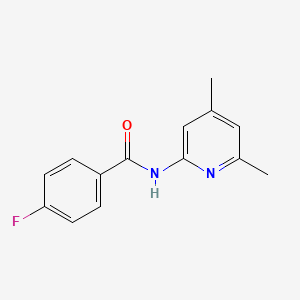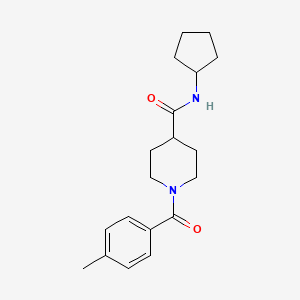
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic uses in the treatment of addiction, specifically for cocaine and alcohol dependence. CPP-109 is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy.
作用機序
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide works by inhibiting an enzyme called GABA-transaminase, which is involved in the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase GABA levels in the brain, reduce dopamine release in response to drug cues, and decrease the activity of brain regions involved in drug-seeking behavior. In humans, this compound has been shown to reduce cocaine and alcohol use and improve cognitive function.
実験室実験の利点と制限
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to administer to animals and humans. However, there are also some limitations to its use. This compound has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the body. It is also not effective for all types of addiction, and more research is needed to determine its efficacy for other drugs of abuse.
将来の方向性
There are several future directions for research on N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide. One area of focus is the development of more effective formulations of the compound that can be administered less frequently. Another area of research is the investigation of this compound's potential therapeutic uses for other types of addiction, such as opioid dependence. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, there is a need for larger clinical trials to determine the safety and efficacy of this compound for long-term use in humans.
合成法
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylbenzoyl chloride with cyclopentylamine to form N-cyclopentyl-4-methylbenzamide. This intermediate is then reacted with piperidine and phosgene to form this compound. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic uses in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior and prevent relapse in animal models of addiction. Clinical trials have also shown promising results in reducing cocaine and alcohol use in humans.
特性
IUPAC Name |
N-cyclopentyl-1-(4-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-6-8-16(9-7-14)19(23)21-12-10-15(11-13-21)18(22)20-17-4-2-3-5-17/h6-9,15,17H,2-5,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNISMXKYLCCNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)

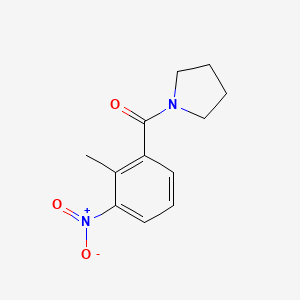
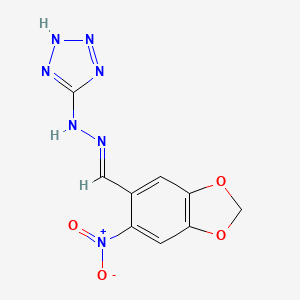

![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
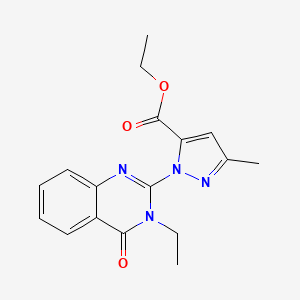
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)
